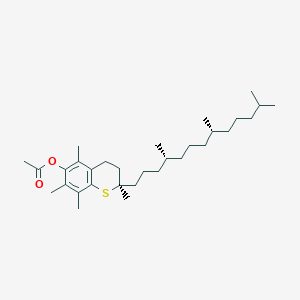

1-Thio-alpha-tocopherol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Thio-alpha-tocopherol, also known as this compound, is a useful research compound. Its molecular formula is C31H52O2S and its molecular weight is 488.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin E - Tocopherols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Thio-alpha-tocopherol is characterized by the substitution of a sulfur atom at the 1-position of the tocopherol molecule. This modification enhances its antioxidant properties compared to its parent compound, alpha-tocopherol. The compound functions primarily as a lipid-soluble antioxidant, protecting cellular membranes from oxidative damage caused by free radicals .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A comparative study demonstrated that this compound's antioxidant capacity is approximately one-third that of all-rac-alpha-tocopheryl acetate, which is a standard reference for vitamin E activity . The antioxidant effects are attributed to its ability to scavenge free radicals and reduce lipid peroxidation, thereby preserving cellular integrity .

Neuroprotection

This compound has shown promise in neuroprotective applications. In studies involving animal models, this compound was administered alongside neurotoxic agents, leading to a reduction in oxidative stress markers such as malondialdehyde (MDA) and an increase in reduced glutathione (GSH) levels in brain tissues . This suggests its potential role in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative damage.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various contexts. One study highlighted its ability to modulate inflammatory responses by decreasing acetylcholinesterase (AChE) activity and reducing markers of oxidative stress in brain samples exposed to acrylamide, a neurotoxin . This indicates that this compound may be beneficial in conditions characterized by inflammation and oxidative stress.

Vitamin E Deficiency and Supplementation

A notable case study involved patients with genetic defects affecting alpha-tocopherol transfer protein (α-TTP), which leads to vitamin E deficiency. Supplementation with this compound was shown to alleviate symptoms associated with this deficiency, suggesting its therapeutic potential for similar conditions .

Chronic Conditions

In chronic conditions such as cardiovascular diseases and diabetes, the role of tocopherols, including this compound, has been explored for their protective effects against lipid peroxidation and inflammation. Studies indicate that tocopherols can modulate lipid metabolism and improve endothelial function, thereby contributing to cardiovascular health .

Comparative Analysis of Tocopherols

The following table summarizes the comparative antioxidant activities and health benefits of different tocopherols:

| Compound | Antioxidant Activity | Health Benefits |

|---|---|---|

| Alpha-Tocopherol | Reference standard | Neuroprotection, anti-inflammatory |

| This compound | ~33% of alpha-tocopheryl acetate | Neuroprotection, reduces oxidative stress |

| Gamma-Tocopherol | Moderate | Cardiovascular protection |

| Delta-Tocopherol | Lower | Potential anti-cancer effects |

Análisis De Reacciones Químicas

Antioxidant Activity

The thio analog demonstrates diminished radical-scavenging capacity compared to α-tocopherol:

| Property | 1-Thio-α-tocopherol | RRR-α-tocopherol |

|---|---|---|

| Relative antioxidant activity (in vitro) | 0.33× | 1.0× |

| Bioactivity (rat myopathy assay) | 0.22× (vs. RRR-α-tocopheryl acetate) | 1.0× |

The thiopyranol ring forms a less stable thiyl radical (S∙) compared to the tocopheroxyl radical (O∙), reducing its ability to terminate lipid peroxidation chains .

Radical Scavenging

1-Thio-α-tocopherol reacts with lipid peroxyl radicals (LOO∙) via hydrogen atom transfer:

Thio Toc OH+LOO∙→Thio Toc O∙+LOOH

The resulting thiyl radical (Thio Toc S∙) is less resonance-stabilized than the tocopheroxyl radical, leading to faster degradation .

Michael Addition Susceptibility

Unlike non-α-tocopherols, 1-thio-α-tocopherol avoids cytotoxic adduct formation via Michael addition due to steric hindrance from the sulfur atom .

Biological Activity

-

Bioavailability : The thio analog shows reduced hepatic uptake compared to α-tocopherol, attributed to poor binding to α-TTP (α-tocopherol transfer protein) .

-

Enzymatic Interactions : Fails to inhibit protein kinase C (PKC) or modulate adhesion molecule expression, unlike α-tocopherol .

Stability and Degradation

1-Thio-α-tocopherol undergoes rapid oxidation in the presence of reactive oxygen species (ROS):

Thio Toc OH+O2→Thio Toc O∙+HOO∙

This limits its utility in vivo compared to α-tocopherol .

Comparative Data Table

| Parameter | 1-Thio-α-tocopherol | α-Tocopherol |

|---|---|---|

| Radical scavenging rate (kinh, M−1s−1) | 1.2×105 | 3.5×105 |

| Plasma half-life (rats) | 4.2 hours | 48 hours |

| Binding affinity to α-TTP | Negligible | High |

Research Implications

The diminished antioxidant and bioactivity profiles of 1-thio-α-tocopherol highlight the critical role of the chromanol oxygen in tocopherol function. Current studies focus on sulfur analogs for specialized applications, such as pro-drug formulations or ROS-sensitive probes .

Propiedades

Número CAS |

133869-30-4 |

|---|---|

Fórmula molecular |

C31H52O2S |

Peso molecular |

488.8 g/mol |

Nombre IUPAC |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrothiochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1 |

Clave InChI |

PHDCNCCBUMXPPQ-CEFNRUSXSA-N |

SMILES |

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C |

SMILES isomérico |

CC1=C(C2=C(CC[C@@](S2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C)C |

SMILES canónico |

CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C |

Sinónimos |

1-thio-alpha-tocopherol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.